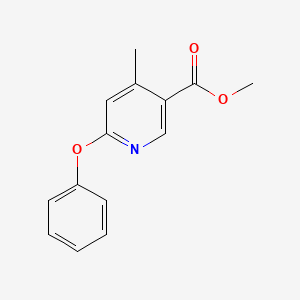
Methyl 4-methyl-6-phenoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-6-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid and features a phenoxy group attached to the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-6-phenoxynicotinate can be achieved through several methods. One common approach involves the esterification of 4-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-6-phenoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 4-methyl-6-phenoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-methyl-6-phenoxynicotinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group and the nicotinate structure play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.
Methyl 6-phenoxynicotinate: Similar structure but lacks the methyl group at the 4-position.
Uniqueness: Methyl 4-methyl-6-phenoxynicotinate is unique due to the presence of both the phenoxy group and the methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications that require these unique features.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 4-methyl-6-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
GDHZVMHDPCKSDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)OC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



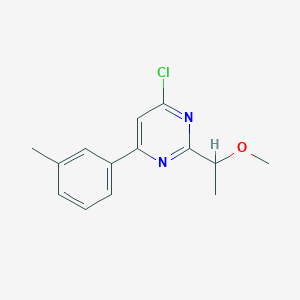

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
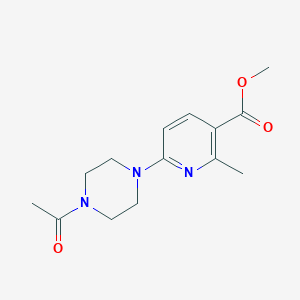

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
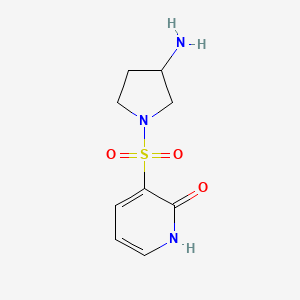
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
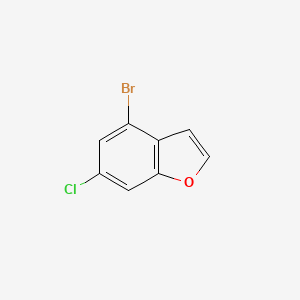
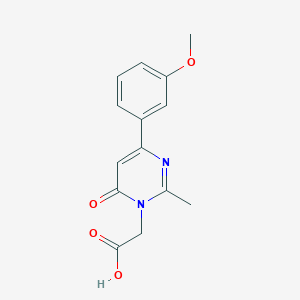
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
